7-Bromo-2,2-difluoro-1,3-dioxaindan-4-amine
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Overview
Description
7-Bromo-2,2-difluoro-1,3-dioxaindan-4-amine is a chemical compound with the molecular formula C7H5BrF2NO2 This compound is characterized by the presence of bromine, fluorine, and an amine group attached to a dioxaindan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,2-difluoro-1,3-dioxaindan-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2,2-difluoro-1,3-dioxaindan, followed by the introduction of the amine group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,2-difluoro-1,3-dioxaindan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 7-bromo-2,2-difluoro-1,3-dioxaindan-4-one, while substitution with hydroxide can produce 7-hydroxy-2,2-difluoro-1,3-dioxaindan-4-amine.
Scientific Research Applications
7-Bromo-2,2-difluoro-1,3-dioxaindan-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Bromo-2,2-difluoro-1,3-dioxaindan-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,2-difluoro-1,3-benzodioxole
- 5-Bromo-2,2-difluoro-1,3-benzodioxole
- 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Uniqueness
7-Bromo-2,2-difluoro-1,3-dioxaindan-4-amine is unique due to its specific combination of bromine, fluorine, and amine groups attached to a dioxaindan ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C7H4BrF2NO2 |
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Molecular Weight |
252.01 g/mol |
IUPAC Name |
7-bromo-2,2-difluoro-1,3-benzodioxol-4-amine |
InChI |
InChI=1S/C7H4BrF2NO2/c8-3-1-2-4(11)6-5(3)12-7(9,10)13-6/h1-2H,11H2 |
InChI Key |
CYNUOEYKXZSVIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1N)OC(O2)(F)F)Br |
Origin of Product |
United States |
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